3,5,5-Trimethylcyclohexyl propionate
Description
Contextualization within Cyclohexane (B81311) Derivative Chemistry
Cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, serves as a fundamental scaffold in organic chemistry. edinformatics.comwikipedia.org While pure cyclohexane is relatively unreactive, its derivatives, featuring various functional groups, exhibit a wide range of chemical behaviors and are pivotal in many chemical reactions. edinformatics.com The arrangement of these functional groups on the cyclohexane ring is crucial, influencing the molecule's stability and reactivity. edinformatics.com
3,5,5-Trimethylcyclohexyl propionate (B1217596) is a derivative of cyclohexane, specifically originating from 3,5,5-trimethylcyclohexanol. wikipedia.orgcymitquimica.com The parent alcohol, 3,5,5-trimethylcyclohexanol, is synthesized through the hydrogenation of isophorone (B1672270). wikipedia.org This alcohol exists as a mixture of cis and trans isomers, which can influence the properties of its subsequent derivatives. sigmaaldrich.com The presence of the three methyl groups on the cyclohexane ring at positions 3 and 5 introduces steric hindrance and affects the conformational preferences of the molecule, which in turn dictates its chemical and physical properties.
The chemistry of substituted cyclohexanes is complex, with the chair conformation being the most stable arrangement. Substituents can occupy either axial or equatorial positions, with the latter generally being more stable for bulky groups to minimize steric strain. youtube.com The reactivity of cyclohexane derivatives is often dependent on the specific orientation of these substituents. edinformatics.com
Overview of Ester Chemistry and Relevance to Compound Class
Esters are a significant class of organic compounds derived from the reaction of an acid (carboxylic or inorganic) and an alcohol, a process known as esterification. ceon.rschemguide.co.ukpcc.eu The general structure of an ester is R¹COOR², where R¹ and R² are hydrocarbon groups. chemguide.co.uk They are widespread in nature, contributing to the fragrances of fruits and flowers, and include important biological molecules like fats and oils. pcc.eupressbooks.pub
The formation of esters is a reversible reaction that can be catalyzed by acids. ceon.rs The rate and yield of esterification are influenced by several factors, including temperature, the molar ratio of reactants, and the structure of the alcohol and acid. ceon.rsresearchgate.net For instance, the reactivity of alcohols in esterification with propanoic acid follows the descending order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net Increasing the temperature and the acid-to-alcohol molar ratio generally increases the reaction rate and yield. ceon.rsacs.org
3,5,5-Trimethylcyclohexyl propionate is the ester formed from the reaction of 3,5,5-trimethylcyclohexanol and propionic acid. As an ester, its properties are characteristic of this functional group. Simple esters are often volatile liquids with pleasant smells. pressbooks.pub The ester functional group is less reactive to nucleophilic attack than acid chlorides or anhydrides, which makes them relatively stable and useful as solvents in some applications. pressbooks.publibretexts.org
Table 1: Physicochemical Properties of Precursor Molecules
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 3,5,5-Trimethylcyclohexanol | C₉H₁₈O | 142.24 sigmaaldrich.com | 193-196 sigmaaldrich.com | 30-32 sigmaaldrich.com |
| Propionic Acid | C₃H₆O₂ | 74.08 | 141 | -21 |
Note: Data for Ethyl Propionate is included for comparative purposes within the propionate ester family.
Historical Development of Research on this compound and Related Structures
Research into cyclohexane derivatives dates back to early investigations into the structure of benzene (B151609), with the eventual understanding that hydrogenation could produce a C₆H₁₂ ring structure. wikipedia.org The study of specific derivatives, like 3,5,5-trimethylcyclohexanol, arose from research into compounds like isophorone, from which it is synthesized. wikipedia.org Isophorone itself is a well-studied industrial chemical, and its derivatives have been explored for various uses. google.com
The development of esters as commercially important chemicals, particularly for their use as solvents and in fragrances, drove research into the synthesis of novel ester compounds. ceon.rspcc.eu While specific historical details on the initial synthesis of this compound are not widely documented in readily available literature, its development can be seen as a logical extension of the broader research into synthetic fragrances and specialty chemicals. The parent alcohol, 3,5,5-trimethylcyclohexanol, has been investigated for various applications, including as a precursor to the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.org
The study of related structures, such as other esters of 3,5,5-trimethylcyclohexanol (e.g., the methacrylate (B99206) ester), has been driven by their applications in polymer chemistry. nih.govnih.gov Research on the esterification process itself has been extensive, with numerous studies focusing on optimizing reaction conditions using different catalysts and reactants to improve yields and efficiency. acs.orgrsc.org This foundational work in ester chemistry provides the basis for the synthesis of specific esters like this compound.
Structure
3D Structure
Properties
CAS No. |
94021-79-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) propanoate |
InChI |
InChI=1S/C12H22O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
YVDQNZNDUJCCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5,5 Trimethylcyclohexyl Propionate
Conventional Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing 3,5,5-trimethylcyclohexyl propionate (B1217596) have laid the groundwork for its industrial production. These routes primarily involve direct esterification or multi-step pathways starting from readily available precursors.
Esterification Reactions of 3,5,5-Trimethylcyclohexanol with Propionic Acid Derivatives
The most direct and common method for producing 3,5,5-trimethylcyclohexyl propionate is through the Fischer esterification of 3,5,5-trimethylcyclohexanol with propionic acid. vulcanchem.comgoogle.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux to drive the equilibrium towards the ester product. vulcanchem.com The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
Alternatively, to achieve higher purity and minimize side reactions, transesterification using propionic anhydride (B1165640) can be employed. vulcanchem.com The reaction of 3,5,5-trimethylcyclohexanol with a corresponding carboxylic anhydride or halide is a known method for producing these esters. google.com For instance, reacting 3,5,5-trimethylcyclohexanol with crotonic acid chloride in the presence of pyridine (B92270) is a documented procedure. google.com
A study on the esterification of propionic acid with cyclohexanol (B46403) using sulfuric acid as a catalyst provides insights that can be extrapolated to the synthesis of this compound. researchgate.net This research, conducted in a stirred, temperature-controlled batch reactor, demonstrated that the reaction is homogeneous and follows second-order kinetics with respect to the acid concentration. researchgate.net The study investigated the influence of temperature, catalyst concentration, and reactant mole ratios on the reaction rate constant. researchgate.net
Multi-step Syntheses via Isophorone (B1672270) and Dihydroisophorone Intermediates
An important industrial precursor for the synthesis of 3,5,5-trimethylcyclohexanol is isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). google.commdpi.com Isophorone itself is synthesized through the base-catalyzed self-condensation of acetone. mdpi.com
The hydrogenation of isophorone is a critical step. Selective hydrogenation of the carbon-carbon double bond of isophorone yields 3,3,5-trimethylcyclohexanone (B147574), also known as dihydroisophorone. mdpi.comnih.gov This conversion can be achieved using various catalysts, with studies showing high yields under specific conditions. For example, using a Pd/C catalyst under solvent-free conditions has been reported to produce dihydroisophorone with a 99% yield. nih.gov Another study highlights the influence of the solvent on selectivity, achieving a 98.1% yield of 3,3,5-trimethylcyclohexanone with a RANEY® Ni catalyst in tetrahydrofuran (B95107) (THF). nih.gov
The subsequent step involves the reduction of dihydroisophorone to 3,5,5-trimethylcyclohexanol. This can be accomplished using reducing agents like sodium borohydride. researchgate.net The resulting 3,5,5-trimethylcyclohexanol, which is a mixture of cis and trans isomers, can then be esterified with a propionic acid derivative as described previously to yield the final product. google.comresearchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. rsc.orgmdpi.com
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.
In the context of this compound synthesis, microwave-mediated, solvent-free procedures have been successfully applied for the esterification of 3,5,5-trimethylcyclohexanols with various carboxylic acids, including propionic acid. researchgate.netnih.gov These reactions can be performed under both acidic and basic catalysis, offering flexibility in the synthetic design. researchgate.netnih.gov The use of a scientific monomode reactor allows for precise control over the reaction conditions, further highlighting the advantages of this technology. researchgate.netnih.gov
Catalytic Strategies (Acidic, Basic, Heterogeneous Catalysis)
The choice of catalyst plays a crucial role in the efficiency and selectivity of the synthesis. Both homogeneous and heterogeneous catalysts have been explored for the production of this compound and its precursors.
Acidic and Basic Catalysis: As mentioned earlier, conventional esterification is often catalyzed by strong mineral acids like sulfuric acid. vulcanchem.com However, basic catalysis is also a viable option, particularly in microwave-assisted, solvent-free esterifications. researchgate.netnih.gov
Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, primarily the ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. youtube.com This is a key principle of green chemistry. In the synthesis of the precursor 3,3,5-trimethylcyclohexanone from isophorone, various supported metal catalysts have been investigated. These include noble metals like palladium, platinum, iridium, and ruthenium on supports such as activated carbon and silica, as well as non-noble metal catalysts like RANEY® Ni. nih.gov For instance, a 5% palladium on activated carbon catalyst has been shown to be effective in the hydrogenation of methyl cinnamate, a related process, highlighting the potential of such catalysts in similar transformations. google.com The use of heterogeneous catalysts aligns with the development of more sustainable and industrially viable processes. youtube.com
Biocatalytic Pathways and Enzymatic Esterification
The synthesis of esters through biocatalysis, particularly using lipases, represents a significant advancement in green chemistry. These enzymatic methods operate under mild conditions and exhibit high selectivity, often in solvent-free systems, which minimizes energy consumption and environmental impact. While direct research on the enzymatic synthesis of this compound is not extensively documented in publicly available literature, the principles can be derived from studies on structurally similar compounds, such as other branched-chain esters and propionates.
Lipases are the most common biocatalysts for esterification due to their ability to function in non-aqueous environments. The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym® 435) is frequently employed for its high efficiency and stability. Other lipases, including those from Candida cylindracea and Bacillus amyloliquefaciens, have also been used successfully in the synthesis of various esters, including propionates. mdpi.comnih.gov
The enzymatic reaction typically involves the direct esterification of an alcohol (3,5,5-trimethylcyclohexanol) with a carboxylic acid (propionic acid) or a transesterification reaction with an activated acyl donor like vinyl propionate. Transesterification using vinyl esters is often favored as it creates a vinyl alcohol tautomer that converts to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in very high conversion rates. mdpi.com For instance, the synthesis of chloramphenicol (B1208) propionate from chloramphenicol and vinyl propionate using a lipase from B. amyloliquefaciens achieved a conversion of approximately 98%. mdpi.com
Several factors are critical for optimizing the enzymatic synthesis of esters:
Enzyme Selection: The choice of lipase is crucial, as its activity and selectivity are highly dependent on the substrate's structure. Studies on 3,5,5-trimethylhexanoic acid have shown that various lipases can produce excellent results, indicating that the branched structure of the substrate is well-tolerated. nih.gov
Reaction Medium: Reactions can be performed in a solvent-free medium, which is economically and environmentally advantageous. nih.gov Alternatively, organic solvents like 1,4-dioxane (B91453) or isooctane (B107328) can be used to improve substrate solubility and modulate enzyme activity. mdpi.comresearchgate.net
Temperature: Optimal temperatures for lipase activity are typically in the range of 40–70 °C. mdpi.comnih.gov Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.
Substrate Molar Ratio: An excess of one substrate, often the acyl donor in transesterification, is used to drive the reaction towards completion. A molar ratio of 5:1 for vinyl propionate to alcohol has been shown to be optimal in some syntheses. mdpi.com
Water Content: In organic media, a minimal amount of water is necessary to maintain the essential hydration layer of the enzyme for its catalytic activity. However, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. mdpi.com
The following table summarizes reaction conditions from studies on analogous ester syntheses, providing a model for the potential biocatalytic production of this compound.
| Ester Product | Enzyme | Substrates | Solvent | Temperature (°C) | Key Findings & Conversion | Reference |
|---|---|---|---|---|---|---|
| Chloramphenicol propionate | Lipase from Bacillus amyloliquefaciens | Chloramphenicol and Vinyl propionate | 1,4-Dioxane | 50 | Achieved ~98% conversion in 8 hours with a 5:1 molar ratio of acyl donor to alcohol. | mdpi.com |
| 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | 2-Methylhexanoic acid and 2-Ethylhexanol | Solvent-free | 70 | High productivity was achieved with a 10% molar excess of alcohol. | nih.gov |
| Menthyl propionate | Lipase from Candida cylindracea | DL-menthol and Propionic acid | n-Hexane | Not specified | The enzyme successfully catalyzed the esterification. | nih.gov |
| Benzyl propionate | Lipase from Pseudomonas cepacia | Propionic acid and Benzyl alcohol | Not specified | Not specified | Optimization of reaction conditions led to a significant increase in product yield. | researchgate.net |
Stereoselective Synthesis of Isomers of this compound
The stereochemistry of this compound is a critical aspect, as the cis and trans isomers can possess different properties. Synthesis methods that can control the isomeric ratio are therefore highly valuable.
A primary strategy for producing 3,3,5-trimethylcyclohexyl esters with a high proportion of the cis isomer involves starting with a precursor alcohol that is already rich in the desired isomer. google.com The synthesis pathway is as follows:
Preparation of High-Cis 3,3,5-Trimethylcyclohexanol (B90689): The key starting material, 3,3,5-trimethylcyclohexanol with a high cis content, can be readily synthesized via the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). google.com This reduction can be controlled to favor the formation of the cis isomer.
Esterification: The resulting high-cis 3,3,5-trimethylcyclohexanol is then esterified to produce the target propionate. This can be accomplished through a standard reaction with a suitable propionylating agent, such as propionic acid, propionic anhydride, or an acid halide like propionyl chloride. google.com By using a starting alcohol with a known high-cis content (e.g., 90%), the resulting ester product retains a similarly high isomeric purity. google.com This approach has been successfully used to synthesize other esters like cis-3,3,5-trimethylcyclohexyl acetate (B1210297) with over 90% cis content. google.com
The following table outlines the reactants for the synthesis of high-cis 3,3,5-trimethylcyclohexyl esters based on this methodology.
| Ester Product | Alcohol Precursor | Acylating Agent | Key Outcome | Reference |
|---|---|---|---|---|
| cis-3,3,5-Trimethylcyclohexyl acetate | 3,3,5-Trimethylcyclohexanol (90% cis isomer) | Acetic anhydride | Yielded ester with 90% cis content. | google.com |
| cis-3,3,5-Trimethylcyclohexyl tiglinate | 3,3,5-Trimethylcyclohexanol (90% cis isomer) | Tiglic acid | Yielded ester with 90% cis content. | google.com |
| cis-3,3,5-Trimethylcyclohexyl propionate | 3,3,5-Trimethylcyclohexanol (high-cis content) | Propionic acid or its derivatives | The method is applicable for producing the high-cis propionate ester. | google.com |
An alternative, biocatalytic approach to achieving stereoselectivity is through the enzymatic kinetic resolution of a racemic mixture of 3,5,5-trimethylcyclohexanol. Lipases are well-known for their enantioselectivity and can be used to selectively acylate one enantiomer from a racemic alcohol mixture, leaving the unreacted enantiomer in high purity. core.ac.ukunimi.it This method could theoretically be applied to resolve (±)-3,5,5-trimethylcyclohexanol, after which the separated isomer could be esterified to yield the enantiomerically pure propionate.
Chemical Transformations and Reactivity Profiles of 3,5,5 Trimethylcyclohexyl Propionate
Hydrolysis and Transesterification Reactions
The ester linkage in 3,5,5-trimethylcyclohexyl propionate (B1217596) is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acids or bases.
Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water to yield 3,3,5-trimethylcyclohexanol (B90689) and propionic acid. This reaction is the reverse of the Fischer esterification process often used for its synthesis. vulcanchem.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of 3,3,5-trimethylcyclohexanol and regeneration of the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3,3,5-trimethylcyclohexyloxide anion, which is a relatively poor leaving group but is subsequently protonated by the solvent or upon workup. This process is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide.
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For 3,5,5-trimethylcyclohexyl propionate, this involves reacting it with a different alcohol (R'-OH) to form a new ester (propyl R'-ester) and 3,3,5-trimethylcyclohexanol. This reaction can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The general mechanism follows a sequence of protonation, nucleophilic addition, deprotonation, protonation, elimination, and deprotonation. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (e.g., R'O⁻), is used as a catalyst. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of the alkoxide to the ester's carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the 3,3,5-trimethylcyclohexyloxide ion. masterorganicchemistry.com
Heterogeneous Catalysis: Studies on the synthesis of similar esters have shown that solid catalysts can be effective. For the transesterification of anthranilates with 3,3,5-trimethylcyclohexanol, solid base catalysts such as calcium oxide (CaO) and magnesium oxide (MgO) have been used effectively under solvent-free conditions, with CaO showing the highest efficacy. researchgate.net Other catalysts, such as alkali metals (like sodium), their hydrides, or alcoholates, can also be employed for transesterification reactions involving the 3,3,5-trimethylcyclohexyl moiety. patentcut.com
Table 1: Catalysts for Transesterification Reactions Involving the 3,3,5-Trimethylcyclohexyl Moiety
| Catalyst Type | Specific Examples | Conditions/Notes | Source(s) |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Typically used in Fischer esterification synthesis under reflux. vulcanchem.com | vulcanchem.com |
| Homogeneous Base | Sodium Alkoxides (e.g., NaOR') | Used for base-catalyzed transesterification. masterorganicchemistry.com | masterorganicchemistry.com |
| Alkali Metals/Hydrides | Sodium (Na), Sodium Hydride (NaH) | Can be used as catalysts for transesterification. patentcut.com | patentcut.com |
| Heterogeneous Base | Calcium Oxide (CaO), Magnesium Oxide (MgO) | Effective under solvent-free, microwave-mediated conditions. CaO is noted as being particularly effective. researchgate.net | researchgate.net |
Reactions Involving the Cyclohexyl Moiety
The 3,5,5-trimethylcyclohexyl group is a saturated carbocyclic ring and is generally stable. However, under specific conditions, it can undergo reactions such as radical-induced rearrangements.
Radical Rearrangement: Research on related complex molecules has shown that a substituted cyclohexyl radical can undergo an unexpected ring contraction to form a more stable cyclopentylmethyl radical. nih.gov This rearrangement proceeds through a ring-opening step to form a hexenyl radical, followed by a 5-exo ring-closure. nih.gov In the case of a radical formed at the 3,5,5-trimethylcyclohexyl moiety, a similar transformation could be envisioned, although the specific substitution pattern would influence the energetics. The presence of radical-stabilizing groups on the ring is crucial for this rearrangement to occur, as they help to lower the energy barrier for the initial ring-cleavage. nih.gov For instance, a substituent at the 3-position can facilitate the ring-cleavage, while a stabilizing group at the 2-position can stabilize the final cyclopentylmethyl radical. nih.gov
Oxidation: While the saturated cyclohexane (B81311) ring is resistant to mild oxidation, strong oxidizing agents under harsh conditions can lead to ring-opening or the formation of ketone derivatives. For example, related synthetic pathways show the conversion of cyclohexyl derivatives into keto-acids through oxidation. google.com
Hydrogenation of Precursors: The saturated nature of the cyclohexyl ring in this compound means it cannot be hydrogenated further. However, its synthesis often starts from precursors like 3,5,5-trimethylcyclohexanone (dihydroisophorone) or unsaturated analogs. researchgate.net The hydrogenation of a related compound, methyl cinnamate, to methyl cyclohexyl-propionate is achieved using a palladium or ruthenium catalyst at elevated temperature and pressure, demonstrating a common reaction to form the saturated cyclohexyl ring from an unsaturated precursor. google.com
Reaction Kinetics and Thermodynamic Studies of this compound
Specific kinetic and thermodynamic data for this compound are not extensively detailed in the available literature. However, general principles and studies on analogous structures provide insight.
Reaction Kinetics: The kinetics of hydrolysis and transesterification are significantly influenced by the steric hindrance presented by the three methyl groups on the cyclohexane ring. vulcanchem.com This steric bulk can impede the approach of nucleophiles to the ester's carbonyl carbon, resulting in slower reaction rates compared to less substituted cyclohexyl esters or linear alkyl esters. The choice of catalyst (acidic vs. basic, homogeneous vs. heterogeneous) and reaction conditions (temperature, solvent) would also be critical factors determining the reaction rate. researchgate.net For example, microwave-assisted, solvent-free synthetic procedures have been explored to accelerate esterification reactions involving 3,3,5-trimethylcyclohexanol. researchgate.net
Thermodynamic Studies: Thermodynamic considerations are crucial for understanding reaction equilibria, such as in transesterification, where the position of the equilibrium is dictated by the relative stability of the reactants and products.
Computational studies on the rearrangement of a substituted cyclohexyl radical to a cyclopentylmethyl radical provide thermodynamic data for this specific transformation. nih.gov The study, using density functional theory (UB3LYP/6-31G(d)), investigated the energetics of the ring-opening and ring-closure steps. It was found that the rearrangement is thermodynamically favored only when highly radical-stabilizing groups are present at key positions on the ring, which can reverse the usual thermodynamic preference for six-membered rings over five-membered rings in radical systems. nih.gov
Table 2: Calculated Energetics for a Substituted Cyclohexyl to Cyclopentylmethyl Radical Rearrangement
| Reaction Step | Species | Relative Energy (kcal/mol) | Note | Source |
|---|---|---|---|---|
| Initial Radical | Substituted Cyclohexyl Radical | 0.0 | Reference energy | nih.gov |
| Transition State | Ring-Opening Transition State | +15 to +20 (estimated) | Energy barrier for C-C bond cleavage | nih.gov |
| Intermediate | Substituted Hexenyl Radical | Variable | Stability depends on substituents | nih.gov |
Note: The values in Table 2 are generalized from findings on a complex avermectin-related radical and represent the principles of the rearrangement, not specific measured values for a this compound-derived radical. nih.gov
Advanced Analytical Characterization Techniques in 3,5,5 Trimethylcyclohexyl Propionate Research
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. researchgate.net It relies on the magnetic properties of atomic nuclei, primarily the ¹H (proton) and ¹³C isotopes. mdpi.com For 3,5,5-trimethylcyclohexyl propionate (B1217596), both ¹H and ¹³C NMR provide a detailed picture of its complex aliphatic structure.
¹H NMR Spectroscopy: In a ¹H NMR spectrum, each unique proton environment in the molecule produces a distinct signal. nist.gov The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. libretexts.org For 3,5,5-trimethylcyclohexyl propionate, the spectrum would exhibit characteristic signals for the ethyl group of the propionate moiety and the numerous protons on the trimethylcyclohexyl ring. The protons on the ring system, due to their fixed chair-like conformations and the presence of stereoisomers (cis/trans), would present complex splitting patterns and potentially overlapping signals in the upfield region (typically 0.8-2.0 ppm). The methine proton attached to the ester oxygen (C-O-H) would be the most downfield signal of the ring system due to the deshielding effect of the oxygen atom.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. mdpi.com This technique is particularly powerful for confirming the carbon skeleton and the presence of all carbon atoms. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. sunyempire.edu In the spectrum of this compound, the carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically appearing in the 170-180 ppm region. The carbon atom bonded to the ester oxygen (C-O) would also be significantly downfield compared to other ring carbons. The various methyl, methylene, and methine carbons of the trimethylcyclohexyl ring would appear at distinct chemical shifts in the upfield region.
To fully assign all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. labrulez.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data are predicted values based on the analysis of structurally similar compounds, as direct experimental data is not widely published. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | - | 174-176 |
| Cyclohexyl C-O | 4.5 - 4.9 | Multiplet | 75-80 |
| Propionate α-CH₂ | 2.2 - 2.4 | Quartet | 27-29 |
| Propionate β-CH₃ | 1.0 - 1.2 | Triplet | 9-10 |
| Cyclohexyl Ring CH, CH₂ | 0.9 - 2.0 | Complex Multiplets | 20-50 |
| Ring C(CH₃)₂ | - | - | 30-35 |
| Ring CH(CH₃) | - | - | 25-35 |
| Methyl Protons (3x CH₃) | 0.8 - 1.1 | Singlets/Doublets | 22-30 |
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies (wavenumbers). rsc.org For this compound, the most prominent feature in its IR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing around 1735-1750 cm⁻¹. docbrown.info Other key absorptions would include C-O stretching vibrations in the 1150-1250 cm⁻¹ region and various C-H stretching and bending vibrations from the aliphatic cyclohexane (B81311) ring and ethyl group below 3000 cm⁻¹. mdpi.com
UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound is a saturated aliphatic ester lacking a significant chromophore, it is not expected to show strong absorbance in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is generally not a primary tool for the structural elucidation of this specific compound.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Alkyl CH₂/CH₃ | Bend | 1370 - 1470 | Medium |
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers significant clues about its structure. libretexts.org
When this compound is analyzed by MS (typically using electron ionization), it first forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, a prominent peak corresponding to the propionyl cation [CH₃CH₂CO]⁺ at m/z 57 would be expected. docbrown.infoyoutube.com Another characteristic fragmentation would be the loss of the entire propionate group or parts of it, as well as fragmentation of the cyclohexane ring itself, leading to a series of smaller ions. libretexts.org
Hyphenated Techniques (GC-MS, LC-MS): To analyze complex mixtures, MS is often coupled with a chromatographic separation technique. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing volatile and semi-volatile compounds like fragrances. nih.gov The sample is first separated into its individual components by the gas chromatograph, and then each component is introduced directly into the mass spectrometer for detection and identification. rsc.org The resulting mass spectrum for each chromatographic peak allows for positive identification by comparing it to spectral libraries.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS. mostwiedzy.pl While less common for highly volatile fragrances, it is an invaluable tool for compounds that are not suitable for GC due to low volatility or thermal instability.
Interactive Data Table: Expected Key Mass Fragments for this compound (EI-MS)
| m/z Value | Proposed Fragment Ion | Fragment Structure |
| 198 | Molecular Ion | [C₁₂H₂₂O₂]⁺• |
| 141 | Loss of propoxy group | [C₁₀H₁₇]⁺ |
| 123 | Loss of propionic acid | [C₉H₁₅]⁺ |
| 83 | Cyclohexenyl fragment | [C₆H₁₁]⁺ |
| 57 | Propionyl cation (Acylium ion) | [CH₃CH₂CO]⁺ |
| 29 | Ethyl cation | [CH₃CH₂]⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may exist as a mixture of cis and trans isomers or contain synthesis-related impurities, chromatography is essential for purity assessment and isolation of individual components.
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC)
Gas Chromatography (GC): GC is the premier technique for separating and analyzing volatile compounds. nih.gov In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on the column wall) and the mobile phase (an inert gas). For this compound, a non-polar or mid-polar capillary column (e.g., one with a 5% phenyl-polysiloxane stationary phase like a DB-5 or HP-5) is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (temperature program, gas flow rate) and is used for identification and quantification. Purity is assessed by the presence of a single major peak, with any other peaks indicating impurities.
Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like essential oils or intricate fragrance blends, conventional GC may not provide adequate separation. mdpi.comresearchgate.net GC×GC offers significantly enhanced separation power by using two different columns connected in series. researchgate.netnih.gov The effluent from the first column is periodically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. labrulez.com This results in a two-dimensional separation space, allowing for the resolution of components that co-elute in a one-dimensional system. researchgate.net This technique is particularly useful for separating the cis and trans isomers of this compound from each other and from other closely related compounds in a complex matrix.
Interactive Data Table: Typical GC and GC×GC Conditions for Fragrance Analysis
| Parameter | Typical GC Conditions | Typical GC×GC Conditions |
| Primary Column (¹D) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film (Non-polar, e.g., DB-5ms) |
| Secondary Column (²D) | - | 1-2 m x 0.1 mm ID, 0.1 µm film (Mid-polar to Polar, e.g., DB-17) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Temperature Program | e.g., 50°C hold 2 min, then ramp 5°C/min to 250°C | Similar to GC, adjusted for modulation |
| Modulation Period | - | 4-8 seconds |
| Detector | FID (Flame Ionization Detector) or MS | TOF-MS (Time-of-Flight Mass Spectrometer) or FID |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov While GC is more common for volatile fragrances, HPLC is a valuable alternative for less volatile or thermally labile compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sunyempire.edu Separation occurs based on the relative hydrophobicity of the components. Isomers of this compound may exhibit slightly different retention times, allowing for their separation and quantification. Detection is typically achieved using a UV detector, although the lack of a strong chromophore in this compound would necessitate detection at low wavelengths (around 210 nm) or the use of a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
Interactive Data Table: Typical HPLC Conditions for Fragrance Component Analysis
| Parameter | Typical RP-HPLC Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |
| Detector | UV (at ~210 nm), RI, or ELSD |
| Injection Volume | 10 - 20 µL |
Advanced Characterization of Solid-State Forms and Crystal Structure
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can significantly impact its physical and chemical properties. These different crystalline arrangements, or polymorphs, can exhibit variations in melting point, solubility, and stability. Therefore, the detailed characterization of the solid-state forms of this compound is of paramount importance.
Advanced analytical techniques are employed to elucidate the three-dimensional arrangement of molecules in the crystal lattice, identify different polymorphic forms, and understand the conformational aspects of the cyclohexyl ring and propionate group.
X-Ray Crystallography (XRC)
For this compound, SC-XRD would reveal the preferred conformation of the substituted cyclohexane ring—whether it adopts a chair, boat, or twist-boat conformation—and the orientation of the propionate substituent. libretexts.orgmasterorganicchemistry.comlibretexts.org It would also provide insights into the intermolecular interactions, such as van der Waals forces, that stabilize the crystal packing.
In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) is a powerful alternative for characterizing polycrystalline materials. nih.govacs.orgaps.org Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for identification. XRPD is particularly useful for distinguishing between different polymorphs of this compound, as each form would produce a distinct diffraction pattern.
Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR spectroscopy is a non-destructive technique that provides information about the local chemical environment of atomic nuclei in a solid. For this compound, ¹³C ssNMR would be particularly valuable. The chemical shifts of the carbon atoms in the spectrum are highly sensitive to the molecular conformation and packing in the crystal lattice. Consequently, different polymorphs would exhibit distinct ¹³C ssNMR spectra, making it a powerful tool for polymorph identification and characterization.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques used to study the phase transitions of a solid material as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, enthalpy of fusion, and any solid-solid phase transitions of this compound. Each polymorph will have a unique melting point and enthalpy of fusion. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to detect the presence of any solvates (crystal forms containing solvent molecules).
Illustrative Thermal Properties of Hypothetical Polymorphs of this compound
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
|---|---|---|
| Form I | 45.2 | 25.8 |
Microscopy Techniques
Scanning Electron Microscopy (SEM) and Hot-Stage Microscopy (HSM) provide visual information about the morphology and thermal behavior of the crystalline material.
Scanning Electron Microscopy (SEM): SEM produces high-resolution images of the surface of the solid particles, revealing their size, shape, and surface texture. Different polymorphs of this compound may crystallize in different habits (e.g., needles, plates, prisms), which can be readily distinguished using SEM.
Hot-Stage Microscopy (HSM): HSM combines a microscope with a temperature-controlled stage. This allows for the direct observation of changes in the crystal morphology, such as melting, recrystallization, and polymorphic transformations, as the sample is heated or cooled.
By employing this suite of advanced analytical techniques, a comprehensive understanding of the solid-state chemistry of this compound can be achieved. This knowledge is crucial for controlling the physical properties of the compound and ensuring its optimal performance in various applications.
Applications of 3,5,5 Trimethylcyclohexyl Propionate in Material and Chemical Science
Role as a Chemical Intermediate in Organic Synthesis
3,5,5-Trimethylcyclohexyl propionate (B1217596) serves as a valuable chemical intermediate in various organic syntheses, primarily in the creation of more complex molecules. Its synthesis and subsequent reactions are of interest in several fields, including fragrance and materials science.
The primary route to synthesizing 3,5,5-trimethylcyclohexyl propionate involves the esterification of 3,5,5-trimethylcyclohexanol with propionic acid or its derivatives. google.com The precursor, 3,5,5-trimethylcyclohexanol, is readily accessible through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). google.comwikipedia.orggoogle.com This process makes the starting alcohol an economical raw material for industrial applications. google.com
The esterification reaction can be carried out using several methods:
Direct Esterification: Heating 3,5,5-trimethylcyclohexanol with propionic acid in the presence of an acid catalyst like p-toluenesulfonic acid. google.com The reaction is typically performed under conditions that allow for the removal of water, driving the equilibrium towards the formation of the ester. google.comchemguide.co.uk
Reaction with Acyl Chlorides: A more vigorous reaction involves treating 3,5,5-trimethylcyclohexanol with propionyl chloride. google.comchemguide.co.uk This method is generally faster but produces hydrogen chloride as a byproduct. chemguide.co.uk
Reaction with Acid Anhydrides: Propionic anhydride (B1165640) can also be used to esterify the alcohol. This reaction is typically slower than using an acyl chloride and may require warming. chemguide.co.uk
Green synthetic methodologies have also been explored for the synthesis of 3,5,5-trimethylcyclohexyl esters. These include microwave-mediated, solvent-free procedures using acidic or basic catalysis, which aim to simplify conventional methods and reduce environmental impact. researchgate.net
The isomeric composition of the starting 3,5,5-trimethylcyclohexanol (cis vs. trans) is a crucial factor, as it directly influences the properties of the resulting propionate ester, particularly its olfactory characteristics. google.com The synthesis of specific isomers, such as cis-3,3,5-trimethylcyclohexyl esters, has been a focus of research for targeted applications. google.com
Once synthesized, this compound can be used as a building block for other specialty chemicals. The ester functional group can undergo various transformations, although its primary use appears to be as a final product in fragrance compositions. google.comscribd.com
Table 1: Synthesis Methods for this compound
| Method | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | 3,5,5-Trimethylcyclohexanol, Propionic Acid | Acid catalyst (e.g., H₂SO₄, p-TsOH), Heat | Reversible reaction; water removal drives completion. google.comchemguide.co.uk |
| Acyl Chloride Reaction | 3,5,5-Trimethylcyclohexanol, Propionyl Chloride | Often no catalyst needed, Room temperature or mild heat | Vigorous reaction, produces HCl byproduct. google.comchemguide.co.uk |
| Acid Anhydride Reaction | 3,5,5-Trimethylcyclohexanol, Propionic Anhydride | Warming often required | Slower than acyl chloride method. chemguide.co.uk |
| Microwave-Assisted Synthesis | 3,5,5-Trimethylcyclohexanol, Propionic Acid | Acidic or basic catalysis, Solvent-free | Green chemistry approach, faster reaction times. researchgate.net |
Contributions to Structure-Olfactory Relationships in Synthetic Fragrance Chemistry
The study of this compound and related esters has provided valuable insights into the relationship between molecular structure and odor perception. The fragrance industry constantly seeks new compounds with unique and desirable scent profiles, and understanding how subtle structural changes affect olfaction is key. google.com
Research has shown that the olfactory characteristics of 3,5,5-trimethylcyclohexyl esters are highly dependent on both the ester group and the stereochemistry of the cyclohexyl ring. google.com For instance, the propionate of 3,5,5-trimethylcyclohexanol is described as having specific scent notes that distinguish it from the corresponding formate (B1220265) or acetate (B1210297). google.com
A key finding is the significant difference in the fragrance profiles of the cis and trans isomers of these esters. A patent for cis-3,3,5-trimethylcyclohexyl esters highlights their value in perfumery, suggesting they possess more desirable and near-natural scent characteristics compared to their trans counterparts or the isomeric mixtures. google.com While a 1975 publication described the propionate with a high trans content, more recent research has focused on the distinct properties of the cis isomer. google.com
The odor of 3,5,5-trimethylcyclohexanol itself is described as minty. thegoodscentscompany.comnih.gov When this alcohol is esterified, the resulting propionate contributes to a more complex fragrance profile. The bulky and branched 3,5,5-trimethylcyclohexyl group is a common motif in fragrance chemistry, and its combination with the short-chain propionate group creates a molecule with a specific size, shape, and polarity that interacts with olfactory receptors in a unique way.
The evaluation of these esters often involves sensory panels to describe the odor in terms of notes, intensity, and persistence. researchgate.net This data is crucial for perfumers to understand how the chemical can be used in complex fragrance compositions. The study of compounds like this compound helps to build predictive models for designing new fragrance molecules with targeted scent profiles.
Table 2: Olfactory Properties of Related 3,5,5-Trimethylcyclohexyl Esters
| Compound | Isomeric Composition | Reported Odor Characteristics | Reference |
|---|---|---|---|
| 3,5,5-Trimethylcyclohexyl Acetate | Not specified (mixture) | Weak, sweetly minty, herbal | google.com |
| trans-3,5,5-Trimethylcyclohexyl Formate | >95% trans | Camphor, cineol, iris, sandalwood | google.com |
| trans-3,5,5-Trimethylcyclohexyl Acetate | >95% trans | Woodland herbs with thuja, lavender, spruce | google.com |
| cis-3,5,5-Trimethylcyclohexyl Esters | High cis content | Generally described as having valuable, near-natural scents | google.com |
Potential in Polymer and Materials Science
While direct applications of this compound in polymer and materials science are not extensively documented, the structurally related compound, 3,3,5-trimethylcyclohexyl methacrylate (B99206), offers significant insights into its potential. The 3,5,5-trimethylcyclohexyl group is a key structural feature that can impart specific properties to polymers.
3,3,5-Trimethylcyclohexyl methacrylate is used as a monomer in the synthesis of polymers. perfumerflavorist.com Its homopolymer and copolymers are known. perfumerflavorist.com The bulky, aliphatic cyclic structure of the trimethylcyclohexyl group can be expected to:
Increase the Glass Transition Temperature (Tg): The rigid and bulky nature of the ring restricts chain mobility, leading to polymers with higher Tg, making them more rigid and heat-resistant.
Enhance Thermal Stability: The saturated cycloaliphatic structure can contribute to better thermal and oxidative stability compared to polymers with aromatic or linear aliphatic side chains.
Improve Mechanical Properties: The incorporation of this group can affect properties like hardness and modulus.
Influence Optical Properties: The aliphatic nature of the group can result in polymers with low refractive indices and good optical clarity.
Given these characteristics, it is plausible that this compound could function as a specialty plasticizer or a modifying agent in polymer formulations. As a plasticizer, it could be incorporated into a polymer matrix to increase flexibility and processability. Its relatively high molecular weight and branched structure might offer low volatility and good permanence.
Furthermore, the propionate itself could potentially be used as a reactive intermediate in the synthesis of new monomers. For example, it could be functionalized to introduce a polymerizable group, thereby incorporating the desirable properties of the trimethylcyclohexyl moiety into a polymer backbone or side chain. However, these applications remain speculative without direct research findings.
Role in the Development of Specialty Chemicals
This compound is classified as a specialty chemical, primarily due to its application in the fragrance industry. scribd.com Specialty chemicals are produced in lower volumes and at higher prices than commodity chemicals and are valued for their performance or function.
The development of this compound as a specialty chemical is driven by the demand for novel fragrance ingredients. google.com Its synthesis from readily available precursors like isophorone allows for its production on an industrial scale. google.com Companies in the flavor and fragrance sector list this compound as part of their portfolio. scribd.com
Beyond its role as a fragrance, the precursor alcohol, 3,5,5-trimethylcyclohexanol, is an intermediate for other important specialty chemicals. wikipedia.org These include:
Homosalate: A widely used UV filter in sunscreens, which is the salicylate (B1505791) ester of 3,5,5-trimethylcyclohexanol. wikipedia.orggoogle.comresearchgate.net
Cyclandelate (B1669388): A vasodilator, demonstrating the utility of this chemical scaffold in the pharmaceutical industry. wikipedia.org
VP Nerve Agent: A chemical warfare agent, highlighting the diverse and sometimes hazardous applications of derivatives from this chemical family. wikipedia.org
The development of this compound is part of a broader effort to create a palette of esters from 3,5,5-trimethylcyclohexanol, each with a unique combination of properties. google.comresearchgate.net Research into green synthesis methods, such as microwave-assisted and solvent-free reactions, further enhances its profile as a modern specialty chemical by addressing sustainability concerns. researchgate.net The focus on isomer-specific synthesis to achieve particular fragrance notes is another hallmark of its development as a high-performance specialty chemical. google.com
Environmental Fate and Degradation Pathways of 3,5,5 Trimethylcyclohexyl Propionate
Abiotic Degradation Mechanisms
Photodegradation Processes
No studies were found that investigated the photodegradation of 3,5,5-trimethylcyclohexyl propionate (B1217596) in the atmosphere, water, or on soil surfaces. Therefore, its susceptibility to direct or indirect photolysis by sunlight is unknown.
Hydrolysis in Aquatic Systems
There is no available information on the rate and extent of hydrolysis of 3,5,5-trimethylcyclohexyl propionate in aquatic environments. The ester linkage in the molecule suggests that hydrolysis could be a potential degradation pathway, but the rate would be dependent on factors such as pH and temperature, which have not been studied for this specific compound.
Oxidative Degradation in Environmental Matrices
Data on the oxidative degradation of this compound by environmentally relevant oxidants such as hydroxyl radicals in the atmosphere or other oxidative species in water and soil are not available.
Biodegradation Pathways
Microbial Degradation Processes in Aerobic and Anaerobic Environments
No studies have been published on the microbial degradation of this compound under either aerobic or anaerobic conditions. Information on the microorganisms capable of utilizing this compound as a carbon source and the environmental conditions favoring its biodegradation is currently absent from the scientific literature.
Identification of Biodegradation Products
As no biodegradation studies have been conducted, the potential biodegradation products of this compound have not been identified.
Environmental Distribution and Persistence Modeling
Modeling the environmental distribution and persistence of a chemical is critical to understanding its potential impact on ecosystems. Such models rely on a foundation of empirical data, including but not limited to, the substance's physical and chemical properties, its susceptibility to various degradation pathways (e.g., biodegradation, hydrolysis, photolysis), and its partitioning behavior between air, water, soil, and sediment.
For this compound, the absence of specific studies on these parameters means that any attempt to model its environmental distribution and persistence would be based on broad estimations derived from structurally similar compounds, such as other cyclohexyl esters or fragrance ingredients. While such Quantitative Structure-Activity Relationship (QSAR) models can provide initial screening-level assessments, they lack the precision and reliability of models built on substance-specific data.
Data Tables on Environmental Distribution and Persistence
Due to the lack of available research findings, it is not possible to generate interactive data tables detailing the environmental distribution and persistence of this compound. Such tables would typically include values for:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Indicates the tendency of a chemical to adsorb to soil and sediment.
Henry's Law Constant: Represents the partitioning between air and water.
Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism from water.
Half-life in different environmental compartments (e.g., water, soil, air): Indicates the time it takes for half of the chemical to degrade.
Without experimental or high-quality predicted data for these and other relevant endpoints, a scientifically accurate depiction of the environmental fate of this compound cannot be constructed.
General information on the environmental fate of fragrance esters suggests that many are biodegradable. However, the specific structure of this compound, with its substituted cyclohexane (B81311) ring, could influence its degradation rate and environmental behavior in ways that cannot be accurately predicted without direct study.
Further research, including laboratory studies on its biodegradability, hydrolysis, and partitioning, as well as environmental monitoring studies, is necessary to fill the existing data void. Until such data becomes available, a comprehensive and scientifically robust assessment of the environmental fate and degradation pathways of this compound remains unachievable.
Theoretical and Computational Chemistry Studies of 3,5,5 Trimethylcyclohexyl Propionate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic properties of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, which is a simpler, three-dimensional quantity. trygvehelgaker.no This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov
For 3,5,5-trimethylcyclohexyl propionate (B1217596), DFT calculations can elucidate several key aspects of its electronic structure and reactivity. These calculations can map the electron density distribution, revealing regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. Key applications include:
Molecular Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total energy of the molecule. epstem.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. epstem.netepstem.net A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. epstem.net It highlights regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen), which are susceptible to electrophilic attack, and regions of positive potential (associated with hydrogen atoms or electron-poor areas), which are prone to nucleophilic attack.
Calculation of Reactivity Descriptors: DFT can be used to calculate various chemical descriptors that quantify reactivity, such as electronegativity, chemical hardness, and softness. epstem.net These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for understanding the molecule's behavior in chemical reactions. nih.gov
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the partial positive or negative charge on each atom. mdpi.com This information helps identify reactive sites. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of 3,5,5-Trimethylcyclohexyl Propionate (Note: These values are illustrative and represent typical outputs from a DFT calculation at a common level of theory, such as B3LYP/6-31G(d,p).)
| Property | Hypothetical Value | Significance |
| Total Energy | -770.123 Hartrees | The calculated total electronic energy in its optimized geometry. |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | 1.25 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.10 eV | A large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 1.95 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
| Mulliken Charge on C=O Carbon | +0.55 e | A significant positive charge indicates this site is a primary target for nucleophiles. |
| Mulliken Charge on C=O Oxygen | -0.52 e | A significant negative charge indicates this site is a primary target for electrophiles. |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters, beyond fundamental physical constants. While DFT is itself a type of ab initio method, the term is often used to refer more specifically to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).
For a flexible molecule like this compound, conformational analysis is crucial. The cyclohexane (B81311) ring can exist in several conformations, primarily the chair, boat, and twist-boat forms. The chair is generally the most stable. The substituents—three methyl groups and the propionate group—can occupy either axial or equatorial positions on the chair frame.
Ab initio methods are employed to:
Determine Relative Energies of Conformers: By calculating the precise electronic energy of each possible conformer (e.g., chair with the propionate group in an axial vs. equatorial position), these methods can identify the most stable (lowest energy) conformation and the energy differences between various conformers.
Calculate Rotational Barriers: The energy barrier to rotation around single bonds, such as the C-O bond of the ester group, can be calculated. This helps to understand the flexibility of the side chain and the preferred orientation of the propionate group relative to the ring.
The presence of the bulky 3,5,5-trimethyl substitution pattern creates significant steric hindrance, which heavily influences the conformational preferences. Ab initio calculations can precisely quantify these steric interactions to predict the dominant conformation in the gas phase.
Table 2: Illustrative Conformational Energy Analysis of this compound using Ab Initio Methods (Note: These are hypothetical relative energies for plausible chair conformations.)
| Conformer Description | Propionate Group Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| A | Equatorial | 0.00 | ~98% |
| B | Axial | 2.50 | ~2% |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior at the atomic level. mdpi.com This technique is essential for understanding how this compound interacts with itself and with other molecules in a liquid or solution.
Key applications of MD for this compound include:
Solvation Studies: Simulating the ester in various solvents (e.g., water, ethanol (B145695), oils) can reveal how it is solvated. By analyzing the radial distribution functions between the ester and solvent molecules, one can understand the structure of the solvation shell and calculate the free energy of solvation. This is critical for predicting solubility.
Aggregation and Self-Assembly: MD simulations can show whether molecules of this compound tend to aggregate in a given environment. nih.gov By simulating a system with many ester molecules, one can observe the formation of clusters and analyze the intermolecular forces (van der Waals, electrostatic) driving this behavior.
Interaction with Interfaces: The behavior of this ester at interfaces, such as an oil-water interface or the surface of a polymer, can be modeled. This is relevant for applications in fragrances and materials, where surface activity is important. MD can predict the preferred orientation and concentration of the molecule at the interface.
Transport Properties: MD simulations can be used to calculate bulk properties like viscosity and diffusion coefficients, which are related to the intermolecular forces and molecular shape.
Simulations require a "force field," a set of empirical functions and parameters that define the potential energy of the system as a function of atomic coordinates. researchgate.net Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are commonly used for organic molecules. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) in Chemical Design
Chemoinformatics applies information science techniques to solve chemical problems, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. liverpool.ac.uk These models are statistical or machine learning-based equations that correlate the chemical structure of a compound with its biological activity or a physical property. nih.govmdpi.com
To build a QSAR/QSPR model relevant to this compound, one would need a dataset of structurally similar compounds with a measured activity or property of interest (e.g., fragrance intensity, biodegradability, skin permeability). The process involves:
Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These can be 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices based on the molecular graph), or 3D (e.g., shape and steric parameters). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of these descriptors and the target activity/property. nih.gov
Validation: The model's predictive power is rigorously tested using external validation sets and cross-validation techniques to ensure it is robust and not overfitted. mdpi.com
For a compound like this compound, a QSPR model could be developed to predict properties like its flash point, boiling point, or its performance as a plasticizer. In fragrance design, a QSAR model could correlate structural features of a series of esters with their perceived scent profile or intensity, enabling the design of new molecules with desired olfactory characteristics.
Table 3: Example of a Data Matrix for a Hypothetical QSPR Model to Predict Fragrance Tenacity
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Polar Surface Area (Descriptor 3) | Fragrance Tenacity (hours) |
| Cyclohexyl propionate | 156.22 | 2.5 | 26.3 Ų | 100 |
| Methylcyclohexyl propionate | 170.25 | 3.0 | 26.3 Ų | 150 |
| This compound | 198.30 | 4.1 | 26.3 Ų | 250 (Predicted) |
| Other Ester 1... | ... | ... | ... | ... |
| Other Ester N... | ... | ... | ... | ... |
Machine Learning Approaches for Reaction Optimization and Property Prediction
Machine learning (ML) has emerged as a transformative tool in chemistry, capable of learning from large datasets to predict complex outcomes. nih.gov For this compound, ML can be applied in two primary domains: property prediction and reaction optimization.
Property Prediction: Deep learning models, particularly graph neural networks like Directed Message-Passing Neural Networks (D-MPNNs), can predict a wide range of molecular properties directly from the molecular graph. mit.educhemrxiv.org Unlike traditional QSAR, these models can learn relevant features automatically, often leading to higher accuracy. nih.gov By training on vast public or private databases of molecules and their experimental properties, an ML model could predict properties for this compound such as:
Physicochemical properties: Boiling point, vapor pressure, solubility.
ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity): If considered for applications with biological contact, properties like skin sensitization or biodegradability could be predicted. nih.gov
Reaction Optimization: The synthesis of this compound, typically via Fischer esterification of 3,5,5-trimethylcyclohexanol and propionic acid, involves optimizing parameters like temperature, catalyst concentration, reactant ratio, and reaction time. ML algorithms, especially when coupled with high-throughput experimentation (HTE) platforms, can accelerate this process significantly. beilstein-journals.orgrsc.org
The workflow often involves a Bayesian optimization or active learning approach: nih.gov
A small number of initial experiments are performed based on chemical knowledge.
An ML model is trained on this initial data to create a statistical map of how reaction conditions affect the yield or selectivity. beilstein-journals.org
The model then suggests the next set of experimental conditions that are most likely to improve the outcome or provide the most information to refine the model. nih.govresearchgate.net
This iterative loop of experiment-and-learn quickly converges on the optimal reaction conditions, often in far fewer experiments than traditional methods like one-factor-at-a-time or design of experiments (DoE). rsc.org This data-efficient approach is particularly valuable when dealing with precious starting materials. researchgate.net
Research on Derivatives and Analogues of 3,5,5 Trimethylcyclohexyl Propionate
Synthesis and Characterization of Substituted Cyclohexyl Esters
The synthesis of cyclohexyl esters, including derivatives of 3,5,5-trimethylcyclohexyl propionate (B1217596), is a significant area of chemical research, driven by their applications as plasticizers, antioxidants, and fragrances. researchgate.netresearchgate.net A common method for their preparation is the esterification of a cyclohexanol (B46403) with a carboxylic acid or its derivative.
Research has explored various catalytic systems and reaction conditions to optimize the synthesis of these esters. For instance, one method involves the esterification of fatty and petroleum acids with cyclohexanol in the presence of a heterogeneous TiO2 catalyst. researchgate.net The optimal conditions for this reaction were determined by studying the effects of catalyst amount, the molar ratio of reactants, and temperature to achieve a high yield of the target ester. researchgate.net
In a more specific example related to the trimethylcyclohexyl structure, 3,3,5-trimethylcyclohexanols (a mixture of cis and trans isomers) have been used as precursors. researchgate.net These alcohols are prepared by the reduction of 3,3,5-trimethylcyclohexanone (B147574). researchgate.net Subsequently, esters are synthesized from these alcohols and various carboxylic acids (such as propanoic, butanoic, and octanoic acids) using fast, solvent-free methodologies. researchgate.net Microwave-mediated procedures under acidic or basic catalysis have been shown to be effective for these syntheses. researchgate.net
Another approach to synthesizing substituted cyclohexyl derivatives involves multi-step reaction schemes. For example, the synthesis of 4'-substituted cyclohexyl analogues has been achieved starting from 2,4-dihydroxybenzaldehyde, which undergoes a series of reactions including protection, conversion to a triflate, and subsequent coupling and reduction steps. nih.gov The Wittig reaction is another valuable tool, used for instance in the preparation of trans-4-substituted cyclohexyl ethylene (B1197577) from a trans-4-substituted cyclohexylmethyltriphenyl halogenated phosphine (B1218219) raw material. google.com
The characterization of these newly synthesized esters is crucial to confirm their structure and purity. Standard analytical and spectral methods are employed for this purpose. researchgate.netnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry, and thin-layer chromatography are routinely used. nih.gov
| Precursor | Reagent | Catalyst/Conditions | Product Class | Reference |
| 3,3,5-Trimethylcyclohexanone | Sodium borohydride/alumina | Solid state | cis/trans-3,3,5-Trimethylcyclohexanols | researchgate.net |
| 3,3,5-Trimethylcyclohexanols | Propanoic acid | Acidic or basic catalysis, microwave irradiation, solvent-free | 3,3,5-Trimethylcyclohexyl esters | researchgate.net |
| Cyclohexanol | Fatty and petroleum acids | Heterogeneous TiO2 catalyst | Cyclohexyl esters | researchgate.net |
| 2,4-Dihydroxybenzaldehyde | Benzyl bromide, trifluoromethanesulfonic anhydride (B1165640), etc. | Multi-step synthesis | 4'-Substituted cyclohexyl analogues | nih.gov |
| trans-4-Substituted cyclohexylmethyltriphenyl halogenated phosphine | Paraformaldehyde | Wittig Reaction | trans-4-Substituted cyclohexyl ethylene | google.com |
Investigation of Stereoisomers and Their Distinct Chemical Properties
The study of selectively fluorinated cyclohexanes provides a clear example of how stereochemistry impacts molecular properties. st-andrews.ac.uk For instance, the various stereoisomers of hexafluorocyclohexane show dramatic differences in polarity. The all-cis-1,2,3,4,5,6-hexafluorocyclohexane is reported to be the most polar aliphatic compound known because the six fluorine atoms occupy one face of the ring, creating a highly polar "Janus" molecule. st-andrews.ac.uk This principle, where the spatial arrangement of functional groups dictates properties, is directly applicable to 3,5,5-trimethylcyclohexyl derivatives.
In a study of fluorinated drug analogues, two diastereomers (different stereoisomers) showed a notable difference in aqueous solubility, with one isomer being significantly more soluble than the other, highlighting the impact of stereochemistry on physical properties. st-andrews.ac.uk Similarly, for 3,5,5-trimethylcyclohexyl propionate, the cis and trans isomers are expected to have different conformations. In one isomer, the propionate group and the methyl groups will have a specific spatial relationship that differs from the other isomer. This can affect properties like boiling point, viscosity, and refractive index.
| Compound Class | Stereochemical Feature | Impact on Properties | Reference |
| Fluorinated Cyclohexanes | Diastereomers (cis/trans) | Significant differences in polarity and aqueous solubility. st-andrews.ac.uk | st-andrews.ac.uk |
| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | All fluorine atoms on one face | Extremely high polarity for an aliphatic compound. st-andrews.ac.uk | st-andrews.ac.uk |
| 3,5,5-Trimethylcyclohexyl Derivatives | Cis/trans isomers | Expected differences in physical properties (boiling point, viscosity) and biological activity. | N/A |
Structure-Reactivity Relationships within the Class of 3,5,5-Trimethylcyclohexyl Derivatives
Structure-reactivity relationships (SRR) explore how a molecule's chemical structure influences its reactivity and physical properties. For the class of 3,5,5-trimethylcyclohexyl derivatives, key structural features include the substitution pattern on the cyclohexane (B81311) ring and the nature of the ester group.
Studies on related cyclohexyl compounds provide insight into these relationships. For example, research on ester liquid crystals has shown that replacing aromatic benzene (B151609) rings with saturated cyclohexane rings has a pronounced effect on viscosity. dtic.mil This demonstrates that the rigidity and shape of the ring structure are critical to the material's bulk properties. The presence of the three methyl groups in the 3,5,5-trimethylcyclohexyl structure significantly increases steric bulk compared to a simple cyclohexyl ring, which in turn influences the molecule's packing and intermolecular interactions.
Furthermore, research into 1,3-cyclohexyl amide derivatives as allosteric modulators has established a clear link between the structure of the substituent groups and the compound's biological activity. nih.gov By systematically altering the amide groups attached to a trans-1,3-cyclohexyl core, researchers were able to modulate the compound's potency and efficacy. nih.gov This highlights that even subtle changes to the groups attached to the cyclohexane ring can lead to significant changes in chemical and biological function.
Applying these principles to this compound and its derivatives, we can infer the following:
The Ester Chain: The length and branching of the carboxylate group (in this case, propionate) will affect the molecule's lipophilicity and volatility. Changing the propionate group to a different ester, such as acetate (B1210297) or butanoate, would alter these properties. researchgate.net
Ring Substitution: The number and position of the methyl groups on the cyclohexane ring are crucial. The 3,5,5-trimethyl substitution pattern creates a specific steric environment around the ester linkage, which can influence its susceptibility to hydrolysis and its interaction with biological receptors or material matrices.
| Structural Feature | Impact on Properties/Reactivity | Example Class | Reference |
| Ring Type (Aromatic vs. Saturated) | Affects viscosity and molecular packing. | Ester Liquid Crystals | dtic.mil |
| Substituents on Cyclohexyl Ring | Modulates biological potency and efficacy. | 1,3-Cyclohexyl Amide Derivatives | nih.gov |
| Ester Chain Length | Alters lipophilicity and volatility. | 3,3,5-Trimethylcyclohexyl Esters | researchgate.net |
Emerging Research Trends and Future Outlook for 3,5,5 Trimethylcyclohexyl Propionate
Integration of Advanced Automation and Flow Chemistry in Synthesis
The synthesis of esters, including 3,5,5-Trimethylcyclohexyl propionate (B1217596), is increasingly benefiting from the integration of advanced automation and flow chemistry. nih.gov Traditional batch production methods are often plagued by challenges in heat and mass transfer, leading to longer reaction times and potential side product formation. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling alternative. nih.govyoutube.com
This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity. nih.gov For the synthesis of 3,5,5-Trimethylcyclohexyl propionate, which involves the esterification of 3,5,5-trimethylcyclohexanol with propionic acid, a flow chemistry setup would enable precise temperature control, crucial for managing the reactivity of the sterically hindered alcohol. Automated systems can monitor reaction progress in real-time, adjusting conditions to optimize output and minimize waste. youtube.com The development of automated flow chemistry platforms is making this technology more accessible for the synthesis of fine chemicals and fragrances. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for this compound (Hypothetical Data)
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Yield | 70-85% | >90% |
| Purity | Requires significant purification | High purity, minimal workup |
| Safety | Handling of bulk reactants | Smaller reaction volumes, enhanced safety |
| Scalability | Difficult to scale | Easily scalable by extending run time |
Sustainable Synthesis and Circular Economy Principles
The chemical industry is under increasing pressure to adopt more sustainable practices, and the synthesis of fragrance and flavor compounds is no exception. sosa-conf.com Research is actively exploring greener routes for ester production, moving away from traditional methods that may use harsh catalysts and generate significant waste. nih.govjetir.org For this compound, this includes the investigation of enzymatic catalysis, where lipases can be used to facilitate the esterification under milder conditions, reducing energy consumption and by-product formation. nih.govpatsnap.com The use of solid acid catalysts, which can be easily recovered and reused, also presents a more environmentally friendly alternative to corrosive liquid acids. jetir.org
The principles of a circular economy are also beginning to permeate the fragrance industry, encouraging the upcycling of waste streams and the use of renewable feedstocks. researchgate.netnishantaromas.commdpi.com While specific applications for this compound in a circular model are still emerging, the broader trend suggests a future where its synthesis could utilize bio-based propionic acid or even recycled 3,5,5-trimethylcyclohexanol. The focus on a circular economy also extends to the end-of-life of products containing this compound, promoting biodegradability and minimizing environmental persistence. fastercapital.com
Predictive Modeling and Data-Driven Chemistry for Compound Development
The development of new chemical compounds and formulations is being revolutionized by predictive modeling and data-driven chemistry. researchgate.net In the context of this compound, which likely possesses fragrance properties, machine learning algorithms can be trained to predict its odor profile based on its molecular structure. researchgate.netmdpi.com These models use large datasets of known fragrance molecules and their associated scents to identify structure-odor relationships. researchgate.net This approach can significantly accelerate the discovery and design of new fragrance ingredients by allowing researchers to screen virtual libraries of compounds before undertaking costly and time-consuming synthesis.
Beyond odor prediction, data-driven models can also forecast other important properties, such as solubility, stability, and potential for skin sensitization. github.io By integrating various data sources, including spectroscopic data and sensory panel results, a comprehensive digital twin of the molecule can be created. This allows for the in-silico optimization of formulations containing this compound, predicting how it will perform in a final product like a perfume or a consumer good. researchgate.net
Table 2: Predictive Modeling Applications for this compound
| Application Area | Modeling Technique | Predicted Properties |
| Fragrance Design | Machine Learning, QSAR | Odor character, intensity, pleasantness |
| Formulation | Molecular Dynamics, AI | Stability in product, release profile |
| Safety Assessment | Computational Toxicology | Skin sensitization, irritation potential |
| Synthesis | Process Modeling | Optimal reaction conditions, yield prediction |
Novel Applications in Advanced Chemical Systems
While the primary applications of many propionate esters lie in the flavor and fragrance industries, their versatile chemical nature opens up possibilities for their use in more advanced chemical systems. hashnode.devmedium.compcc.eu Esters are widely used as solvents, plasticizers, and intermediates in organic synthesis. hashnode.devpressbooks.pub For this compound, its specific structure, with the bulky trimethylcyclohexyl group, could impart unique properties that are advantageous in these alternative applications.
For instance, its potential as a specialty solvent in formulations requiring a specific evaporation rate and solvency power could be explored. In polymer science, it could be investigated as a novel plasticizer, potentially offering improved performance or lower toxicity compared to existing options. pressbooks.pub Furthermore, as the field of advanced materials grows, the ester functional group can serve as a handle for incorporating this compound into larger molecular architectures, such as in the development of new polymers or functional fluids. The exploration of these novel applications will depend on a thorough characterization of its physicochemical properties and performance in these different contexts.
Q & A
Basic: What are the recommended methodologies for synthesizing 3,5,5-trimethylcyclohexyl propionate, and how can retrosynthetic analysis be applied?
Basic: What analytical techniques are critical for characterizing this compound, and how do structural isomers complicate analysis?
Key techniques include:
- NMR Spectroscopy : To confirm ester linkage (δ 4.5–5.0 ppm for cyclohexyl-O-CO) and substituent positions.
- GC-MS : For purity assessment and molecular ion detection (C12H20O2, MW = 196.29) .
- HPLC : To resolve cis/trans isomers, which may co-elute due to similar polarity (e.g., using C18 columns with acetonitrile/water gradients) .
Isomerism requires chiral columns or derivatization for resolution, as seen in related cyclohexyl esters .
Basic: What pharmacological or biochemical applications are documented for structurally related cyclohexyl esters?
Cyclohexyl mandelate derivatives (e.g., cyclandelate) inhibit acyl-CoA cholesterol acyltransferase (ACAT) with IC50 values ~80 μM in rat liver models . This suggests this compound could be studied for similar lipid-modulating effects. Experimental designs should include enzyme inhibition assays (e.g., radiolabeled substrate incorporation) and cell-based toxicity screens .
Advanced: How can researchers address challenges in synthesizing and isolating stereoisomers of this compound?
Stereoisomerism arises from the cyclohexyl ring conformation and ester orientation. Strategies include:
- Chiral Catalysis : Use lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification .
- Chromatographic Separation : Preparative HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) .
- Crystallization : Isolate isomers via fractional crystallization in solvents like hexane/ethyl acetate .
Advanced: What experimental protocols are recommended for studying the stability of this compound under varying conditions?
Stability studies should assess:
- Thermal Degradation : Heat samples at 40–80°C and monitor decomposition via TGA or GC-MS.
- Photostability : Expose to UV light (λ = 254–365 nm) and track ester bond cleavage using FTIR (C=O stretch at 1730 cm⁻¹) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and quantify hydrolysis products (e.g., propionic acid) via titration .
Advanced: How can researchers design assays to evaluate the interaction of this compound with lipid-modifying enzymes?
Leverage ACAT inhibition protocols as a model:
Enzyme Preparation : Isolate microsomal fractions from mammalian liver tissues.
Radiolabeled Assay : Use [<sup>14</sup>C]-oleoyl-CoA to measure incorporation into cholesteryl esters.
Inhibitor Screening : Pre-incubate enzyme with this compound (0.1–100 μM) and quantify inhibition via scintillation counting .
Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding affinity to ACAT’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
